molecular formula C9H8F3IO2S B14045878 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

Cat. No.: B14045878
M. Wt: 364.13 g/mol
InChI Key: LIOSVKOWCMWPGB-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxy and trifluoromethylthio groups can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable compound in various chemical reactions and research applications .

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

2-iodo-1,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-5-3-4-6(16-9(10,11)12)8(15-2)7(5)13/h3-4H,1-2H3

InChI Key

LIOSVKOWCMWPGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)SC(F)(F)F)OC)I

Origin of Product

United States

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